molecular formula C11H10N2O2 B3348044 3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione CAS No. 1501-32-2

3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione

Cat. No. B3348044
CAS RN: 1501-32-2
M. Wt: 202.21 g/mol
InChI Key: IGGJFWHMDVHJFQ-UHFFFAOYSA-N
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Patent
US05668282

Procedure details

To N-(2-nitrophenyl)-DL-glutamic acid dimethyl ester (XI, EXAMPLE 279, 5.09 g) in methanol (150 ml) is added p-toluenesulfonic acid (0.158 g) and palladium on carbon (10%, 0.495 g). The mixture is shaken under hydrogen at 37 psi for 2 hr; the mixture is then filtered and the filtrate is concentrated to about 70 ml. Additional p-toluenesulfonic acid (0.15 g) is added, and the solution is heated at 60° for 1 hr. After cooling, the solid is collected, washed with methanol, and dried to give the title compound, mp 231°-232°; NMR (CDCl3) 2.65, 4.41, 6.93, 7.14, 8.10 and 8.55 δ.
Name
N-(2-nitrophenyl)-DL-glutamic acid dimethyl ester
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
0.158 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.495 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH:4]([CH2:15][CH2:16][C:17]([O:19]C)=O)[NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N+:12]([O-])=O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CO.[Pd]>[C:17]1(=[O:19])[N:5]2[C:6]3[C:7]([NH:12][C:3](=[O:2])[CH:4]2[CH2:15][CH2:16]1)=[CH:8][CH:9]=[CH:10][CH:11]=3

Inputs

Step One
Name
N-(2-nitrophenyl)-DL-glutamic acid dimethyl ester
Quantity
5.09 g
Type
reactant
Smiles
COC(C(NC1=C(C=CC=C1)[N+](=O)[O-])CCC(=O)OC)=O
Name
Quantity
0.158 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
0.495 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is shaken under hydrogen at 37 psi for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture is then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to about 70 ml
ADDITION
Type
ADDITION
Details
Additional p-toluenesulfonic acid (0.15 g) is added
TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated at 60° for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solid is collected
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCC2N1C1=CC=CC=C1NC2=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.